molecular formula C13H16ClNO2 B1366486 Methyl 2-chloro-4-piperidinobenzenecarboxylate CAS No. 313674-08-7

Methyl 2-chloro-4-piperidinobenzenecarboxylate

Cat. No.: B1366486
CAS No.: 313674-08-7
M. Wt: 253.72 g/mol
InChI Key: GKOIROWGVZZOAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate typically involves the esterification of 2-chloro-4-piperidinobenzenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-piperidinobenzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-4-piperidinobenzenecarboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-piperidinobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Methyl 2-chloro-4-piperidinobenzenecarboxylate can be compared with other similar compounds such as:

    This compound: Similar in structure but with different substituents on the benzene ring.

    2-chloro-4-piperidinobenzenecarboxylic acid: The carboxylic acid derivative of the compound.

    Methyl 2-chloro-4-piperidinobenzenecarboxamide: The amide derivative of the compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

methyl 2-chloro-4-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-17-13(16)11-6-5-10(9-12(11)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOIROWGVZZOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442171
Record name methyl 2-chloro-4-piperidinobenzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313674-08-7
Record name methyl 2-chloro-4-piperidinobenzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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